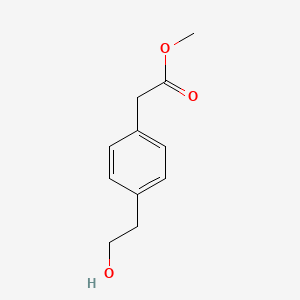

Methyl 4-(2-hydroxyethyl)phenylacetate

Descripción

Methyl 4-(2-hydroxyethyl)phenylacetate is an aromatic ester with the molecular formula C₁₁H₁₄O₃. Its structure consists of a phenyl ring substituted at the para position with a 2-hydroxyethyl group (–CH₂CH₂OH) and an acetoxymethyl ester (–COOCH₃) at the adjacent position.

Propiedades

Fórmula molecular |

C11H14O3 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

methyl 2-[4-(2-hydroxyethyl)phenyl]acetate |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3 |

Clave InChI |

VSMNIGUSIJEJSD-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1=CC=C(C=C1)CCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of Methyl 4-(2-hydroxyethyl)phenylacetate with other methyl-substituted phenylacetates:

<sup>a</sup>logP values estimated using computational tools (e.g., ChemDraw).

Key Observations :

- Lipophilicity increases with non-polar substituents (e.g., methyl, chloro), as seen in Methyl 4-methylphenylacetate (logP 2.1) and Methyl 4-chlorophenylacetate (logP 2.5) .

Antitumor Potential

- Sodium phenylacetate (parent acid of methyl phenylacetate) demonstrates antitumor activity by inducing differentiation in leukemia cells (HL-60) and activating PPARγ, a nuclear receptor linked to tumor suppression . Analogues with electron-withdrawing groups (e.g., chloro, iodo) show enhanced activity, suggesting substituent electronic effects modulate potency .

- Methyl 4-chlorophenylacetate may retain similar mechanisms due to structural resemblance, though direct evidence is lacking .

- The 2-hydroxyethyl group in Methyl 4-(2-hydroxyethyl)phenylacetate could influence PPARγ binding or metabolic stability, but this requires experimental validation.

Antimicrobial and Antioxidant Activity

- Eugenyl phenylacetate , with a methoxy-allyl substituent, is used in fragrances and exhibits antimicrobial properties .

- Phenolic analogs like tyrosol and hydroxytyrosol (4-(2-hydroxyethyl)phenol derivatives) show antioxidant and anti-inflammatory activities , suggesting Methyl 4-(2-hydroxyethyl)phenylacetate may share similar redox-modulating properties.

Toxicity and Regulatory Status

- Methyl phenylacetate is classified as Generally Recognized As Safe (GRAS) for food use, with low acute toxicity .

- The 2-hydroxyethyl group in Methyl 4-(2-hydroxyethyl)phenylacetate could reduce bioaccumulation compared to lipophilic analogs, but metabolic pathways (e.g., hydrolysis to phenylacetic acid) must be evaluated for safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.